molecular formula C24H21ClN2O3 B5041509 N-[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(2,3-dimethylphenoxy)acetamide

N-[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(2,3-dimethylphenoxy)acetamide

Cat. No.: B5041509
M. Wt: 420.9 g/mol
InChI Key: BZLBITHWUBPBQF-UHFFFAOYSA-N
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Description

The compound “N-[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(2,3-dimethylphenoxy)acetamide” is a chemical compound with the molecular formula C23H18Cl2N2O3 . It is a derivative of benzoxazole, a type of heterocyclic compound .


Synthesis Analysis

The synthesis of benzoxazole derivatives often involves the reaction of 2-aminophenols with various reagents. For instance, a simple, green, and efficient method enables the synthesis of benzoxazoles from o-amino phenols and aldehydes using samarium triflate as a reusable acid catalyst under mild reaction conditions in aqueous medium .


Molecular Structure Analysis

The molecular structure of this compound can be deduced from its molecular formula, C23H18Cl2N2O3. It contains a benzoxazole ring, which is a fused ring structure containing a benzene ring and an oxazole ring .


Chemical Reactions Analysis

Benzoxazole derivatives can undergo various chemical reactions. For instance, they can be synthesized from o-amino phenols and aldehydes using samarium triflate as a reusable acid catalyst . The exact chemical reactions that “this compound” can undergo would depend on the specific conditions and reagents used.

Future Directions

The future directions for research on this compound could include further exploration of its synthesis methods, investigation of its physical and chemical properties, and evaluation of its potential biological activities. Additionally, studies could be conducted to determine its safety profile and potential applications in various fields .

Properties

IUPAC Name

N-[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(2,3-dimethylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21ClN2O3/c1-14-7-10-20-22(11-14)30-24(27-20)18-12-17(8-9-19(18)25)26-23(28)13-29-21-6-4-5-15(2)16(21)3/h4-12H,13H2,1-3H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZLBITHWUBPBQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(O2)C3=C(C=CC(=C3)NC(=O)COC4=CC=CC(=C4C)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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